molecular formula C8H12BrNO B6278330 3-(aminomethyl)-4-methylphenol hydrobromide CAS No. 2825006-88-8

3-(aminomethyl)-4-methylphenol hydrobromide

Cat. No. B6278330
CAS RN: 2825006-88-8
M. Wt: 218.1
InChI Key:
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Description

3-(Aminomethyl)-4-methylphenol hydrobromide (AMMPH) is a synthetic compound that has been used in a variety of scientific research applications. As a derivative of phenol, it is an organic compound with a wide range of biochemical and physiological effects.

Scientific Research Applications

3-(aminomethyl)-4-methylphenol hydrobromide has been used in a variety of scientific research applications. It has been used in studies of the interaction between proteins and DNA, to study the effects of drugs on the central nervous system, and to study the effects of drugs on cell metabolism. Additionally, this compound has been used to study the effects of drugs on the cardiovascular system, to study the effects of drugs on the immune system, and to study the effects of drugs on the reproductive system.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-methylphenol hydrobromide is not fully understood. However, it is believed that this compound binds to certain proteins, including histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound binds to certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce blood pressure, reduce cholesterol levels, and reduce inflammation. Additionally, it has been found to reduce the risk of heart attack and stroke. Additionally, it has been found to reduce anxiety and depression, and to improve cognitive performance.

Advantages and Limitations for Lab Experiments

3-(aminomethyl)-4-methylphenol hydrobromide has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and has a wide range of biochemical and physiological effects. However, it is not soluble in water and has a short shelf life. Additionally, it can be degraded by light and heat, which can affect its efficacy.

Future Directions

There are several potential future directions for 3-(aminomethyl)-4-methylphenol hydrobromide research. One potential direction is to explore its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, further research could explore its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal studies. Additionally, further research could explore its potential as an antidepressant, as it has been found to reduce anxiety and depression in animal studies. Finally, further research could explore its potential as a cognitive enhancer, as it has been found to improve cognitive performance in animal studies.

Synthesis Methods

3-(aminomethyl)-4-methylphenol hydrobromide is synthesized using a two-step reaction process. The first step involves the reaction of 4-methylphenol and p-toluenesulfonic acid in an aqueous solution. This reaction produces p-toluenesulfonic acid ester of 4-methylphenol. The second step involves the reaction of the ester with ammonium hydroxide in an aqueous solution. This reaction produces this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-4-methylphenol hydrobromide involves the reaction of 4-methylcatechol with formaldehyde and ammonium chloride to form 3-(aminomethyl)-4-methylphenol, which is then reacted with hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "4-methylcatechol", "formaldehyde", "ammonium chloride", "hydrobromic acid" ], "Reaction": [ "Step 1: 4-methylcatechol is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 3-(aminomethyl)-4-methylphenol.", "Step 2: The resulting 3-(aminomethyl)-4-methylphenol is then reacted with hydrobromic acid to form the hydrobromide salt of the compound.", "Step 3: The product is isolated and purified through recrystallization or other appropriate methods." ] }

CAS RN

2825006-88-8

Molecular Formula

C8H12BrNO

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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